![molecular formula C10H15NO3 B041697 Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate CAS No. 340774-26-7](/img/structure/B41697.png)
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate
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Overview
Description
“Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate” is an intermediate in the preparation of soluble guanylyl cyclase activators . It has a molecular weight of 197.23 and a molecular formula of C10H15NO3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 3-cyclopropyl-3-oxopropionate with dimethylformamide dimethylacetal . This reaction can be carried out in various solvents such as toluene or 1,4-dioxane, typically at elevated temperatures . The product is obtained as a yellow oil .Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 14 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The compound is reactive due to the presence of the double bond and the tertiary amine group. It can participate in various chemical reactions, but specific reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The compound is a yellow liquid . It is soluble in dichloromethane and ethyl acetate . It has a topological polar surface area of 46.6Ų .Scientific Research Applications
- Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate has been studied in cycloaddition reactions. For instance, its reaction with unstable benzonitrile N-oxides led to the formation of regioisomers. Notably, with 4-methoxybenzonitrile oxide, it favored the production of 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates .
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (also known as Rhodiasolv PolarClean) is a non-toxic replacement for common polar aprotic solvents. It has gained attention due to efforts in green solvent selection .
Cycloaddition Reactions and Regioselectivity
Solvent Alternatives in Green Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSJMWJBYITQW-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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